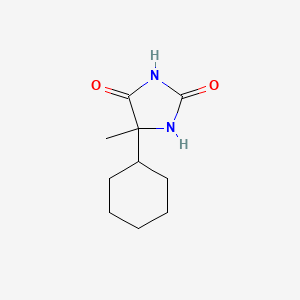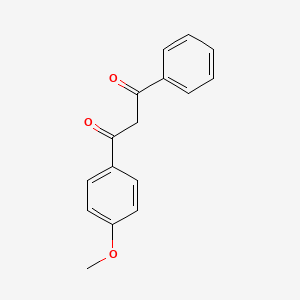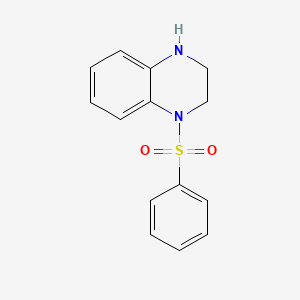
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- is a heterocyclic compound that features a quinoxaline core structure with a phenylsulfonyl group attached This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- typically involves the condensation of ortho-diamines with 1,2-diketones. A common method includes the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Wissenschaftliche Forschungsanwendungen
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Isomeric with quinoxaline, used in various pharmaceutical applications.
Cinnoline: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness: Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential for diverse applications. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
6344-73-6 |
|---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C14H14N2O2S/c17-19(18,12-6-2-1-3-7-12)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2 |
InChI-Schlüssel |
DTFRZJVIPOKBRW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
6344-73-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


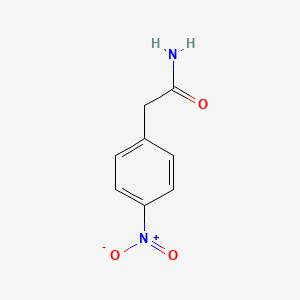
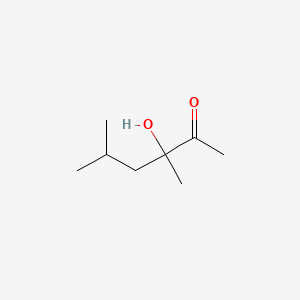
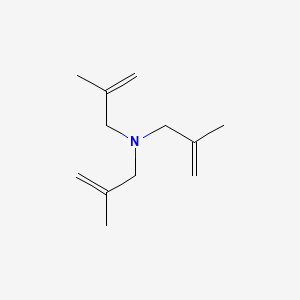
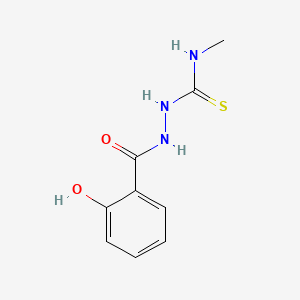
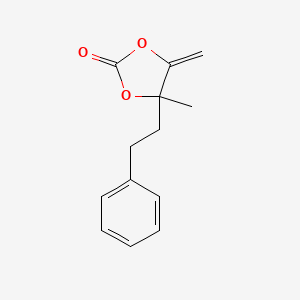
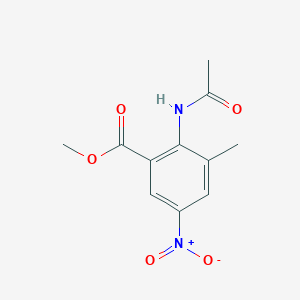
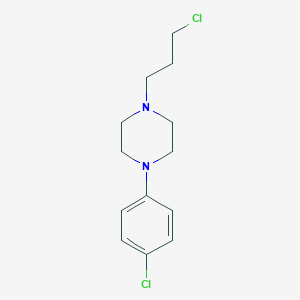
![3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3055159.png)
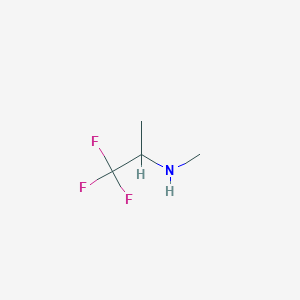

![Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]](/img/structure/B3055162.png)
![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)
